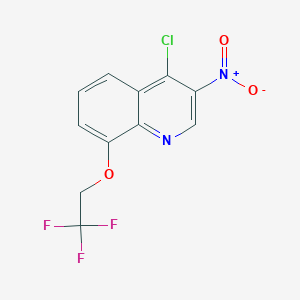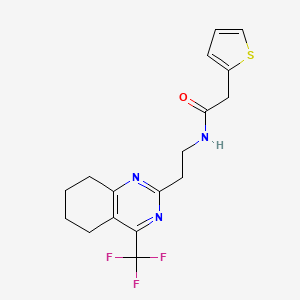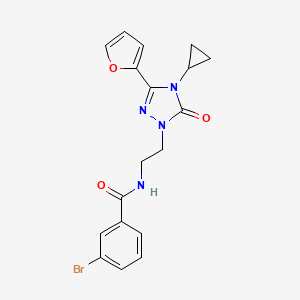
4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline” is a type of quinoline derivative. Quinoline derivatives are known to have a wide range of applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
作用機序
Quinolines are often used as scaffolds in drug discovery due to their ability to interact with a variety of biological targets . The mode of action of quinoline-based drugs typically involves interaction with these targets, leading to changes in cellular processes .
The pharmacokinetics of quinoline-based compounds can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .
The action of quinoline-based compounds can also be influenced by various environmental factors. For example, certain conditions may affect the stability of the compound or its ability to reach and interact with its target .
実験室実験の利点と制限
One of the major advantages of 4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline is its potency as a PARP inhibitor, which makes it a valuable tool for studying the role of PARP in DNA repair and cancer. However, this compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several potential future directions for research on 4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline. One area of research is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic effects of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the combination of this compound with other cancer therapies is an area of research that holds promise for improving cancer treatment outcomes.
In conclusion, this compound is a synthetic compound with unique chemical properties that has been extensively studied for its potential applications in scientific research. Its potency as a PARP inhibitor and its potential therapeutic effects in cancer and neurodegenerative diseases make it a valuable tool for future research in these areas.
合成法
The synthesis of 4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline involves several steps, including the reaction of 4-chloro-3-nitroquinoline with 2,2,2-trifluoroethanol in the presence of a catalyst, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
科学的研究の応用
4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline has been extensively studied for its potential applications in scientific research, particularly in the field of cancer. PARP inhibitors such as this compound have been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Safety and Hazards
特性
IUPAC Name |
4-chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O3/c12-9-6-2-1-3-8(20-5-11(13,14)15)10(6)16-4-7(9)17(18)19/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIGYWONQCZRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OCC(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1981582-70-0 |
Source


|
| Record name | 4-chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2618642.png)
![N-[2-(4-Methylphenyl)-1-pyridin-2-ylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2618643.png)


![1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2618647.png)

![(3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol](/img/structure/B2618649.png)


![N-(1-cyanobutyl)-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2618655.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2618658.png)
![1-(4-Chlorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2618661.png)
